molecular formula C13H10N4O3S B2560085 6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole CAS No. 1426935-69-4

6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole

Cat. No. B2560085
CAS RN: 1426935-69-4
M. Wt: 302.31
InChI Key: LGUNZSHDEHFQMM-UHFFFAOYSA-N
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Description

The compound “6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole” is a complex organic molecule that likely contains a benzodiazole core, a common structure in many pharmaceuticals . It also contains a methoxy group (OCH3), a sulfanyl group (SH), and a nitropyridinyl group, which are common functional groups in organic chemistry .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed synthesis methodologies for benzodiazole derivatives, emphasizing the importance of coupling reactions and the characterization of these compounds through spectroscopic methods. For instance, a study described the synthesis of benzimidazole derivatives via coupling reactions, highlighting their structural characterization using IR and NMR spectroscopy (Madala, 2017)[https://consensus.app/papers/synthesis-characterization-evaluation-antiulcer-madala/026be1a535a45e4690ffa2620634126d/?utm_source=chatgpt]. Another research effort focused on the synthesis of 2-methoxy-benzoic acid derivatives, showcasing alternative synthesis routes and their application in the preparation of cardiotonic drugs (Lomov, 2019)[https://consensus.app/papers/synthesis-2methoxy4methylsulfanylbenzoic-acid-lomov/4990e71f052e565f95efee7b76edcd79/?utm_source=chatgpt].

Biological Activities

Studies on the biological activities of benzodiazole derivatives have revealed their potential in various therapeutic areas. One investigation highlighted the antitumor and topoisomerase-I targeting activity of certain nitro-substituted derivatives, indicating their significant cytotoxicity and potential as anticancer agents (Singh et al., 2003)[https://consensus.app/papers/nitro-amino-substitution-dring-52dimethylaminoethyl-singh/6ad55eaef1f25f3f891d8afb40b6e6ae/?utm_source=chatgpt]. Additionally, antimicrobial and antiparasitic properties have been observed, with specific derivatives demonstrating activity against pathogens such as Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002)[https://consensus.app/papers/vitro-activities-position-substitutionbearing-6nitro-delmas/990cecfe475256a386549c3e5d948e08/?utm_source=chatgpt].

Chemical Properties and Applications

The chemical properties of benzodiazole derivatives, including their ability to participate in various reactions, have been a subject of research. For example, studies have detailed the reaction mechanisms and products resulting from the interaction of benzothiazole derivatives with different reagents, showcasing their versatility in chemical synthesis (Bartoli et al., 1974)[https://consensus.app/papers/ring-opening-benzothiazole-system-bartoli/c918ea16a6d95932bb1c85ef600a7f3d/?utm_source=chatgpt].

properties

IUPAC Name

6-methoxy-2-(5-nitropyridin-2-yl)sulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-20-9-3-4-10-11(6-9)16-13(15-10)21-12-5-2-8(7-14-12)17(18)19/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUNZSHDEHFQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-[(5-nitropyridin-2-yl)sulfanyl]-1H-1,3-benzodiazole

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